Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
Description
Chemical Significance and Research Context
The chemical significance of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride lies in its unique structural arrangement that combines multiple pharmacologically relevant molecular motifs within a single framework. The compound belongs to a broader class of piperidine-containing benzoate derivatives that have demonstrated considerable potential in various therapeutic applications. Research has shown that piperidine-containing compounds represent one of the most prevalent structural motifs in modern pharmaceutical chemistry, with the piperidine ring serving as a versatile scaffold for developing bioactive molecules. The specific positioning of the piperidine ring at the 3-position, connected through an ethoxy linker to the benzoate core, creates distinct conformational and electronic properties that differentiate this compound from related derivatives with alternative substitution patterns.
Contemporary research has established that the structural features present in this compound are particularly relevant for compounds targeting various biological pathways. Studies have demonstrated that modifications in the piperidine ring position can significantly influence biological activity, with 3-substituted piperidine derivatives often exhibiting enhanced potency compared to their 4-substituted counterparts. The compound's molecular architecture incorporates the benzyl benzoate framework, which has been extensively studied for its applications in pharmaceutical formulations and as a synthetic intermediate for more complex molecules. The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it more suitable for research applications and potential pharmaceutical development.
The research context surrounding this compound is further enriched by the growing understanding of structure-activity relationships in piperidine-containing molecules. Recent investigations have revealed that the spatial arrangement of functional groups within piperidine derivatives can dramatically influence their interaction with various molecular targets. The ethoxy linker present in this compound provides conformational flexibility while maintaining the essential pharmacophoric elements, a design strategy that has proven successful in the development of numerous bioactive compounds.
Historical Development of Piperidine-Containing Compounds
The historical development of piperidine-containing compounds traces back to the mid-19th century, establishing a rich foundation for understanding the significance of this compound within this chemical lineage. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained this heterocyclic compound by treating piperine with nitric acid. This early discovery marked the beginning of extensive research into piperidine chemistry and its derivatives, laying the groundwork for the sophisticated molecular architectures seen in contemporary compounds.
The evolution of piperidine chemistry has been characterized by progressive sophistication in synthetic methodologies and growing recognition of the structural versatility offered by the piperidine scaffold. Industrial production methods evolved from the original acid-catalyzed processes to modern catalytic hydrogenation techniques, where pyridine is reduced using molybdenum disulfide catalysts to produce piperidine efficiently. This technological advancement enabled larger-scale production and facilitated extensive research into piperidine derivatives, ultimately leading to the development of complex molecules like this compound.
The pharmaceutical significance of piperidine-containing compounds became increasingly apparent throughout the 20th century, with researchers recognizing the unique properties conferred by the six-membered nitrogen-containing ring. Historical research demonstrated that piperidine derivatives could exhibit diverse biological activities, including interactions with various enzyme systems and receptor targets. The development of synthetic methodologies for creating substituted piperidine derivatives expanded dramatically, with particular attention given to positional isomers and their distinct properties. This historical progression directly influenced the design principles underlying modern compounds such as this compound, where precise positioning of the piperidine moiety is crucial for achieving desired chemical and biological properties.
Scientific Interest in Benzoate Derivatives
Scientific interest in benzoate derivatives has grown substantially due to their versatile chemical properties and wide-ranging applications in pharmaceutical and industrial chemistry. Benzoate compounds serve as important synthetic intermediates and possess inherent biological activities that make them valuable targets for research and development. The structural framework of benzoic acid derivatives provides a stable aromatic platform that can accommodate various functional group modifications, enabling the creation of molecules with tailored properties for specific applications.
Recent research has highlighted the significance of benzoate derivatives in medicinal chemistry, particularly those incorporating heterocyclic substituents such as piperidine rings. The combination of benzoate cores with piperidine-containing side chains has proven particularly fruitful, yielding compounds with enhanced biological activity profiles compared to simpler analogs. Studies have demonstrated that the ester linkage in benzyl benzoate derivatives contributes to favorable pharmacokinetic properties while maintaining structural stability under physiological conditions.
The scientific community has shown particular interest in benzoate derivatives that incorporate flexible linker groups, such as the ethoxy chain present in this compound. Research has revealed that these linker groups can significantly influence molecular conformation and biological activity, with ethoxy linkers providing optimal balance between flexibility and structural constraint. The systematic study of benzoate derivatives has led to the development of sophisticated structure-activity relationship models that guide the design of new compounds with improved properties.
Contemporary investigations have focused on understanding how modifications to the benzoate core and its substituents affect overall molecular behavior. Table 1 presents comparative data for various benzoate derivatives, illustrating the relationship between structural features and key chemical properties:
Research Scope and Objectives
The research scope encompassing this compound extends across multiple domains of chemical and pharmaceutical science, reflecting the compound's multifaceted nature and potential applications. Primary research objectives focus on understanding the fundamental chemical properties that arise from the unique combination of structural elements present in this molecule, including the benzyl benzoate core, the ethoxy linker, and the 3-positioned piperidine ring system. Comprehensive characterization of these structural components and their interactions forms the foundation for predicting and optimizing the compound's behavior in various chemical and biological contexts.
Contemporary research efforts have concentrated on elucidating the structure-activity relationships that govern the biological activity of piperidine-containing benzoate derivatives. Investigations have revealed that the specific positioning of the piperidine ring can dramatically influence molecular interactions with biological targets, with 3-substituted derivatives often exhibiting distinct activity profiles compared to their 2- or 4-substituted analogs. The research scope includes detailed conformational analysis to understand how the ethoxy linker influences the spatial arrangement of the piperidine ring relative to the benzoate core, as this geometric relationship is crucial for biological activity.
Synthetic methodology development represents another critical component of the research scope, with objectives centered on optimizing preparative routes for this compound and related compounds. Current synthetic approaches involve multi-step procedures that typically include alkylation reactions between appropriately substituted benzoate derivatives and piperidine-containing alkylating agents. Research objectives include improving reaction yields, reducing the number of synthetic steps, and developing environmentally sustainable preparative methods that minimize waste generation and hazardous reagent usage.
Properties
IUPAC Name |
benzyl 4-(2-piperidin-3-ylethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3.ClH/c23-21(25-16-18-5-2-1-3-6-18)19-8-10-20(11-9-19)24-14-12-17-7-4-13-22-15-17;/h1-3,5-6,8-11,17,22H,4,7,12-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTXGXHSAHLUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride involves several steps. The synthetic route typically includes the reaction of benzyl 4-hydroxybenzoate with 2-(3-piperidinyl)ethanol under specific conditions to form the desired compound. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Overview
- Chemical Formula : C₂₁H₂₆ClNO₃
- Molecular Weight : 375.9 g/mol
- CAS Number : 1220016-50-1
Scientific Research Applications
Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is primarily utilized in the following areas:
Medicinal Chemistry
- Intermediate in Synthesis : This compound serves as a building block for synthesizing more complex piperidine derivatives, which are prevalent in pharmaceutical formulations.
- Pharmacological Investigations : It is being studied for its potential therapeutic effects, particularly in pain management and anti-inflammatory applications. Research indicates that piperidine derivatives often exhibit significant analgesic properties, which are critical in developing new pain relief medications.
Biological Studies
- Receptor-Ligand Interactions : The compound is valuable for studying interactions with various biological targets, including receptors involved in pain perception and inflammation pathways. Understanding these interactions can lead to the development of targeted therapies with fewer side effects.
- Mechanism of Action : The interaction of the piperidine moiety with specific receptors can elucidate pathways that may be exploited for therapeutic gain.
Industrial Applications
- Material Development : Beyond its pharmaceutical uses, this compound is also being investigated for its potential applications in developing new materials due to its unique chemical properties.
Case Studies and Research Findings
Research has highlighted several key findings regarding the efficacy and applications of this compound:
Table 1: Summary of Key Studies
Mechanism of Action
The mechanism of action of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use in research .
Comparison with Similar Compounds
4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride
- Structural Differences : Lacks the benzyl ester group, existing as a carboxylic acid.
- Physicochemical Properties: Molecular Formula: C₁₄H₁₈ClNO₂ Molar Mass: 267.75 g/mol Solubility: Higher aqueous solubility due to the carboxylic acid group compared to the benzyl ester .
- Applications: Widely used as a pharmaceutical intermediate, notably in synthesizing selective estrogen receptor modulators (SERMs) .
- Synthesis : Prepared via nucleophilic substitution between methyl 4-hydroxybenzoate and β-chloroethylpiperidine hydrochloride under basic conditions .
Pioglitazone Hydrochloride
Benzyl 4-(3-Pyrrolidinyloxy)benzoate Hydrochloride
Ethyl 2-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride
- Structural Differences : Ethyl ester instead of benzyl ester; substitution position differs (2- vs. 4-ethoxy).
- Synthesis : Similar etherification steps but with ethyl-protected intermediates .
Physicochemical and Pharmacological Data Table
Key Research Findings
- Synthetic Accessibility : The benzyl ester in the target compound requires additional deprotection steps compared to acid derivatives, increasing synthesis complexity .
- Biological Activity : Piperidinyl ethoxy groups enhance HDAC inhibition compared to pyrrolidinyl analogs, likely due to improved binding pocket interactions .
- Safety Profile : Benzyl derivatives may exhibit higher irritancy (GHS Class: IRRITANT) compared to ethyl or acid forms .
Biological Activity
Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyl group, a piperidine moiety, and an ethoxy group attached to a benzoate structure. The molecular formula can be summarized as follows:
- Molecular Formula: CHClNO
- Molecular Weight: 339.84 g/mol
The biological activity of this compound is attributed to its interaction with various biological targets. The piperidine ring is known to engage with neurotransmitter receptors and enzymes, influencing several physiological pathways:
- Receptor Interaction: The compound may act as an antagonist or agonist at certain receptors, similar to other piperidine derivatives that have shown activity against chemokine receptors such as CCR3 .
- Enzyme Inhibition: It has been suggested that the compound could inhibit enzymes involved in metabolic pathways, similar to other benzoylpiperidine derivatives that exhibit antiproliferative effects on cancer cells .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, benzoylpiperidine derivatives have demonstrated significant antiproliferative effects on various cancer cell lines, with IC values ranging from 19.9 µM to 75.3 µM . The mechanisms involved include:
- Induction of Apoptosis: Compounds in this class may trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest: Some studies indicate that these compounds can halt the progression of the cell cycle in cancer cells.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Research on similar piperidine derivatives has shown effectiveness against various bacterial strains, including resistant strains like MRSA . The mechanisms may include:
- Disruption of Bacterial Membranes: This class of compounds often exhibits amphiphilic properties, allowing them to disrupt bacterial membranes.
- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit bacterial gyrase and topoisomerase IV, crucial for bacterial DNA replication .
Case Studies
-
Study on Antiproliferative Activity:
A study evaluated the effects of a related benzoylpiperidine compound on human breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated a dose-dependent inhibition of cell growth, with notable selectivity towards cancerous cells over non-cancerous human mesenchymal stem cells . -
Antimicrobial Efficacy:
In vitro testing against Acinetobacter baumannii and Pseudomonas aeruginosa revealed that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL, demonstrating significant antibacterial activity .
Summary Table of Biological Activities
| Biological Activity | Mechanism | IC/MIC |
|---|---|---|
| Anticancer | Induction of apoptosis; cell cycle arrest | 19.9 - 75.3 µM |
| Antimicrobial | Disruption of membranes; enzyme inhibition | MIC = 4 µg/mL (for resistant strains) |
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to verify piperidine ring protons (δ 1.5–3.0 ppm), benzyl ester carbonyl (δ ~165 ppm), and ethoxy linkages .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with mass spectrometry for molecular weight confirmation (e.g., m/z ~400–450) .
- X-ray Crystallography : For absolute configuration determination if crystalline .
How can coupling reactions involving the piperidine moiety be optimized?
Q. Advanced
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperidine nitrogen .
- Temperature Control : Reactions at 60–80°C improve yield while minimizing decomposition .
What methodologies detect and quantify impurities in this compound?
Q. Advanced
- HPLC with UV/Diode Array Detection : Gradient elution (0.1% H₃PO₄ in water/acetonitrile) resolves impurities like unreacted benzyl chloride or de-esterified byproducts .
- LC-MS/MS : Identifies trace impurities (e.g., N-oxides or hydrolyzed esters) at ppb levels .
- Spiking Experiments : Use certified reference standards (e.g., piperidine analogs) for calibration .
What safety precautions are critical during handling?
Q. Basic
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
How to assess the compound’s stability under varying storage conditions?
Q. Advanced
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., ester hydrolysis) .
- Kinetic Modeling : Monitor degradation rates using Arrhenius plots to predict shelf life .
- Stabilizers : Add antioxidants (e.g., BHT) or store under nitrogen to inhibit oxidation .
What challenges arise during synthesis scale-up?
Q. Advanced
- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) .
- Exothermic Reactions : Use jacketed reactors to control temperature during ethoxylation .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. benzyl chloride) to minimize unreacted intermediates .
How to mitigate side reactions during benzyl ester formation?
Q. Advanced
- Protecting Groups : Temporarily block the piperidine nitrogen with Boc groups to prevent nucleophilic attack .
- Base Selection : Use mild bases (e.g., NaHCO₃) instead of strong bases (NaOH) to reduce hydrolysis .
What strategies establish structure-activity relationships (SAR)?
Q. Advanced
- Analog Synthesis : Modify the ethoxy linker length or substitute benzyl with aryl groups to assess bioactivity .
- Molecular Docking : Model interactions with target proteins (e.g., GPCRs) using software like AutoDock .
- In Vitro Assays : Test analogs for receptor binding affinity (e.g., radioligand displacement) .
How to resolve contradictory stability data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
